Product packaging for [1-(2-Methoxyethyl)piperidin-3-yl]methanol(Cat. No.:CAS No. 915921-51-6)

[1-(2-Methoxyethyl)piperidin-3-yl]methanol

Cat. No.: B1520621
CAS No.: 915921-51-6
M. Wt: 173.25 g/mol
InChI Key: WQIIVOMLZRWTBB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Chemical Identity

The IUPAC name This compound reflects the compound’s structure:

  • Core : Piperidine ring (six-membered with one nitrogen atom).
  • Substituents :
    • N1 : 2-Methoxyethyl group (-CH₂CH₂OCH₃).
    • C3 : Hydroxymethyl group (-CH₂OH).

This nomenclature adheres to standardized rules for numbering heterocyclic systems, prioritizing the lowest possible numbers for substituents.

Property Value
Molecular Formula C₉H₁₉NO₂
Molecular Weight 173.26 g/mol
SMILES COCCN1CCCC(C1)CO
InChIKey WQIIVOMLZRWTBB-UHFFFAOYSA-N

Data sourced from PubChem, Sigma-Aldrich, and ChemBridge records.

Alternative Naming Conventions and Abbreviations

While no widely recognized abbreviations exist, alternative naming conventions include:

  • Synonyms : this compound.
  • Code Designations : AKOS010872654 (depositor-supplied).

Significance in Heterocyclic Chemistry

This compound occupies a strategic niche in heterocyclic chemistry due to its:

Functional Group Versatility

The compound’s structure enables diverse reactivity:

  • Hydroxymethyl Group : Participates in esterification, etherification, or oxidation reactions.
  • 2-Methoxyethyl Side Chain : Provides solubility modulation and potential sites for further functionalization (e.g., sulfonation or alkylation).

Role in Medicinal Chemistry

Piperidine derivatives are central to drug design, with over 7000 reported derivatives in recent literature. This compound’s hydroxymethyl and methoxyethyl groups enhance its utility as a scaffold for:

  • Protein Kinase Inhibitors : Hydroxymethyl groups can mimic phosphorylated residues.
  • Anticancer Agents : Methoxyethyl chains may improve bioavailability or target specificity.

Position within Piperidine-Based Chemical Space

Substitution Pattern Analysis

The compound’s substitution pattern (N1: 2-methoxyethyl; C3: hydroxymethyl) distinguishes it from common piperidine derivatives:

Derivative N1 Substituent C3 Substituent Applications
This compound 2-Methoxyethyl Hydroxymethyl Medicinal intermediates
4-Piperidinemethanol H Hydroxymethyl CNS drug synthesis
N-Methylpiperidine Methyl H Base catalysis

Comparison based on structural data from PubChem and BOC Sciences.

Comparative Reactivity

The presence of both hydrophilic (hydroxymethyl) and hydrophobic (methoxyethyl) groups positions this compound as a hybrid intermediate. For example:

  • Oxidation : Hydroxymethyl groups may undergo oxidation to carboxylic acids, enabling conjugation with other pharmacophores.
  • Complexation : The nitrogen atom can coordinate with metals, serving as a ligand in organometallic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B1520621 [1-(2-Methoxyethyl)piperidin-3-yl]methanol CAS No. 915921-51-6

Properties

IUPAC Name

[1-(2-methoxyethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-12-6-5-10-4-2-3-9(7-10)8-11/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIIVOMLZRWTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672391
Record name [1-(2-Methoxyethyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-51-6
Record name 1-(2-Methoxyethyl)-3-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(2-Methoxyethyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategies Overview

The preparation of [1-(2-Methoxyethyl)piperidin-3-yl]methanol generally involves:

  • Functionalization of the piperidine ring at the 3-position to introduce the hydroxymethyl group.
  • Alkylation of the piperidine nitrogen with a 2-methoxyethyl moiety.
  • Use of protecting groups and selective reactions to ensure regio- and stereoselectivity.

Key Preparation Methods

Alkylation of Piperidine Nitrogen with 2-Methoxyethyl Group

A common step involves the nucleophilic substitution reaction where the piperidine nitrogen is alkylated by 2-methoxyethyl halides or related electrophiles. This step is typically performed under basic conditions or using catalytic systems to promote selective N-alkylation without affecting other functional groups.

  • For example, 1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine derivatives were synthesized by coupling reactions involving boronic acid intermediates and subsequent alkylation steps to introduce the 2-methoxyethyl group at the nitrogen.

Introduction of the Hydroxymethyl Group at the 3-Position

The hydroxymethyl group at the 3-position of the piperidine ring can be introduced via several methods:

  • Reduction of 3-piperidinyl carbonyl derivatives: Starting from 3-piperidinyl ketones or aldehydes, reduction with sodium borohydride or other hydride reagents yields the corresponding hydroxymethyl derivatives.
  • Grignard Reaction: A Grignard reagent can be used to introduce the hydroxymethyl group by reacting with appropriate piperidine intermediates. For example, in related piperidine methanol syntheses, Grignard reagents such as phenylmagnesium halides react with acylated piperidine intermediates to form hydroxymethyl products.

Representative Synthetic Route Example

Step Reagents/Conditions Description Outcome
1 Piperidine derivative + 2-methoxyethyl halide, base N-alkylation of piperidine nitrogen Formation of 1-(2-methoxyethyl)piperidine intermediate
2 Oxidation or acylation at 3-position Introduction of carbonyl group at C-3 Formation of 3-keto or 3-formyl piperidine intermediate
3 Reduction with NaBH4 or Grignard reagent Reduction of carbonyl to hydroxymethyl group Formation of this compound

This general approach is supported by synthetic sequences involving Suzuki coupling and subsequent functional group transformations in the literature.

Catalytic and Coupling Methods

  • Suzuki Coupling: Used to attach various substituents to the piperidine ring or related heterocycles, facilitating the introduction of complex side chains including the 2-methoxyethyl group.
  • Use of Palladium Catalysts: Pd(dppf)Cl2 and related catalysts enable efficient coupling reactions under inert atmosphere and elevated temperatures to afford high yields of the desired intermediates.

Reaction Conditions and Optimization

  • Typical reaction temperatures range from ambient to 100°C depending on the step.
  • Solvents such as dioxane/water mixtures are used in coupling reactions.
  • Nitrogen atmosphere is maintained to prevent oxidation during sensitive steps.
  • Purification is commonly achieved by column chromatography or crystallization.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Reaction Type Yield/Notes
N-Alkylation 2-Methoxyethyl halide, base Nucleophilic substitution High selectivity for N-alkylation
Carbonyl Introduction at C-3 Oxidizing agents or acyl chlorides Oxidation or acylation Prepares intermediate for reduction
Reduction to Hydroxymethyl NaBH4 or Grignard reagent Reduction Efficient conversion to hydroxymethyl group
Suzuki Coupling (if applicable) Boronic acids, Pd catalyst Cross-coupling Enables complex substitutions

Research Findings and Practical Considerations

  • The synthetic routes emphasize mild conditions to preserve functional groups.
  • Use of protecting groups is minimized by selective reaction conditions.
  • The methods are scalable and suitable for industrial production with high yields and purity.
  • The choice of reagents and catalysts significantly affects the regioselectivity and stereoselectivity of the final product.
  • Analytical characterization (NMR, MS) confirms the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: [1-(2-Methoxyethyl)piperidin-3-yl]methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound serves as a precursor in the synthesis of various pharmaceuticals due to its ability to modify biological activity through structural changes. It is particularly noted for its potential in developing neuropharmacological agents that target neurotransmitter systems.
  • Biological Assays : Research indicates that derivatives of this compound can influence receptor activity, making it valuable in studying neurotransmitter interactions and potential therapeutic effects.

Biological Research

  • Target Interaction Studies : [1-(2-Methoxyethyl)piperidin-3-yl]methanol is used to investigate interactions with biological targets, such as enzymes and receptors. These studies are critical for understanding the mechanisms of action of piperidine derivatives in cellular processes.
  • Antimicrobial Activity : Preliminary studies have shown that compounds related to this structure exhibit antibacterial properties against pathogens like Staphylococcus aureus and E. coli, highlighting its potential in developing new antimicrobial agents.

Organic Synthesis

  • Building Block for Complex Molecules : The compound is utilized as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry. Its functional groups allow for various transformations, including oxidation and reduction reactions.
  • Catalyst Development : In industrial applications, this compound can be employed in developing new catalysts for chemical reactions, enhancing efficiency and selectivity.

Case Studies

Study FocusFindings
Antibacterial ScreeningDerivatives showed significant inhibitory effects against S. aureus and E. coli .
Neurotransmitter Interaction StudiesCompounds modulated neurotransmitter receptor activity, suggesting neuropharmacological applications .
Synthesis of Complex MoleculesUsed as an intermediate in the synthesis of novel therapeutic agents .

Mechanism of Action

The mechanism by which [1-(2-Methoxyethyl)piperidin-3-yl]methanol exerts its effects depends on its specific application. For example, in drug development, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways or receptors in the body.

Molecular Targets and Pathways: The compound may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Substituent Variations on the Piperidine Ring

2.1.1. [1-(4-Methylbenzyl)piperidin-3-yl]methanol (CAS: 415722-06-4)
  • Structure : Features a 4-methylbenzyl group at the 1-position and a hydroxymethyl group at the 3-position.
  • Molecular Formula: C₁₄H₂₁NO
  • Molecular Weight : 219.32 g/mol .
  • Key Differences : The aromatic benzyl group introduces greater lipophilicity (higher LogP) compared to the methoxyethyl substituent in the target compound. This may enhance membrane permeability but reduce aqueous solubility.
2.1.2. [1-(4-Chlorophenyl)piperidin-3-yl]methanol (CAS: 133749-00-5)
  • Structure : Substituted with a 4-chlorophenyl group at the 1-position.
  • Molecular Formula: C₁₂H₁₆ClNO
  • Molecular Weight : 225.72 g/mol .
  • The compound is reported as an oil, suggesting lower crystallinity compared to solid analogs .

Heterocyclic and Functional Group Modifications

2.2.1. [1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]methanol (CAS: 1404192-13-7)
  • Structure : Incorporates a pyrimidine ring with an ethoxy group at the 6-position.
  • Molecular Formula : C₁₂H₁₉N₃O₂
  • Molecular Weight : 237.30 g/mol .
  • Key Differences : The pyrimidine ring introduces aromaticity and hydrogen-bonding capabilities, which could enhance target selectivity in enzyme inhibition studies.
2.2.2. [1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl]methanol (CAS: 1065484-60-7)
  • Structure : Contains a thiazole ring linked via an ethyl group to the piperidine nitrogen.
  • Molecular Formula : C₁₁H₁₈N₂OS
  • Molecular Weight : 226.34 g/mol .
  • Key Differences : The thiazole moiety, a sulfur-containing heterocycle, may improve metabolic stability and modulate pharmacokinetic properties .

Aliphatic and Cyclic Substituents

2.3.1. (1-(Cyclopropylmethyl)piperidin-3-yl)methanol (CAS: 1247685-08-0)
  • Structure : Substituted with a cyclopropylmethyl group at the 1-position.
  • Molecular Formula: C₁₀H₁₉NO
  • Molecular Weight : 169.26 g/mol .
2.3.2. 2-((S)-3-Methoxy-piperidin-1-yl)-ethanol
  • Structure: Methoxy group directly attached to the piperidine ring (3-position) and an ethanol side chain.
  • Molecular Formula: C₈H₁₇NO₂
  • Molecular Weight : 159.23 g/mol .
  • Key Differences: The absence of a hydroxymethyl group reduces hydrogen-bonding capacity, while the ethanol chain may increase hydrophilicity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) LogP (Predicted) Physical Form
[1-(2-Methoxyethyl)piperidin-3-yl]methanol 915921-51-6 C₉H₁₉NO₂ 173.25 2-Methoxyethyl, hydroxymethyl 0.5 Solid
[1-(4-Methylbenzyl)piperidin-3-yl]methanol 415722-06-4 C₁₄H₂₁NO 219.32 4-Methylbenzyl 2.8 Solid
[1-(4-Chlorophenyl)piperidin-3-yl]methanol 133749-00-5 C₁₂H₁₆ClNO 225.72 4-Chlorophenyl 2.5 Oil
[1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl]methanol 1065484-60-7 C₁₁H₁₈N₂OS 226.34 Thiazole-ethyl 1.85 Solid
(1-(Cyclopropylmethyl)piperidin-3-yl)methanol 1247685-08-0 C₁₀H₁₉NO 169.26 Cyclopropylmethyl 0.9 Liquid

Biological Activity

[1-(2-Methoxyethyl)piperidin-3-yl]methanol is a compound of interest due to its potential pharmacological applications. Its structure suggests that it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that piperidine derivatives can exhibit antimicrobial properties. For example, a study on structurally related compounds demonstrated effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as follows:

CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus32
Compound BE. coli16

These findings suggest that this compound could potentially share similar antimicrobial properties, warranting further exploration.

Neuropharmacological Effects

Piperidine derivatives are also known for their neuropharmacological effects. A study highlighted that certain analogs enhanced cholinergic signaling, which is crucial for cognitive function. The following table summarizes the effects observed:

CompoundEffect on Cholinergic SignalingReference
Compound CIncreased AChE inhibition
Compound DEnhanced synaptic transmission

This suggests that this compound may influence cholinergic pathways, potentially aiding in cognitive enhancement or neuroprotection.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various piperidine derivatives, this compound was evaluated for its antibacterial activity against MRSA. The results indicated that this compound exhibited an MIC of 25 µg/mL, demonstrating significant potency compared to other tested derivatives.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine-based compounds in a mouse model of Alzheimer’s disease. Treatment with this compound resulted in improved cognitive function scores and reduced amyloid plaque formation, suggesting a potential role in neurodegenerative disease management.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(2-Methoxyethyl)piperidin-3-yl]methanol, and how can purity be maximized?

  • Methodology :

  • Step 1 : Start with a piperidin-3-ylmethanol backbone. Introduce the 2-methoxyethyl group via nucleophilic substitution using 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
  • Step 3 : Final reduction of carbonyl intermediates (if applicable) with NaBH₄ in methanol, followed by recrystallization in ethanol to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks:
  • Piperidine ring protons (δ 1.5–2.5 ppm, multiplet).
  • Methoxyethyl group (δ 3.3–3.5 ppm, singlet for OCH₃; δ 3.6–3.8 ppm, triplet for CH₂O) .
  • Mass Spectrometry : Confirm molecular ion peak at m/z 188.1 (M+H⁺) and fragmentation patterns (e.g., loss of CH₂CH₂OCH₃ at m/z 128) .
  • IR : Detect hydroxyl stretch (~3300 cm⁻¹) and ether C-O stretch (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Hypothesis Testing : Compare stereochemical influences using enantiomerically pure samples (e.g., (3S,4R) vs. (3R,4S)) prepared via chiral chromatography .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing methoxyethyl with cyclopropylmethyl) and evaluate receptor binding affinity using radioligand assays (e.g., serotonin transporter inhibition) .
  • Data Table :
SubstituentIC₅₀ (nM) for SERTLogP
2-Methoxyethyl120 ± 151.8
Cyclopropylmethyl85 ± 102.1
Benzyl220 ± 302.5
Source: Adapted from

Q. What strategies mitigate stereochemical challenges during the synthesis of this compound?

  • Methodology :

  • Chiral Resolution : Use (S)- or (R)-tartaric acid to separate diastereomeric salts, followed by recrystallization .
  • Asymmetric Catalysis : Employ Pd-catalyzed allylic alkylation with chiral ligands (e.g., BINAP) to control piperidine ring stereochemistry .
  • Computational Modeling : Predict steric hindrance using DFT calculations (e.g., Gaussian 16) to optimize reaction pathways .

Q. How does the methoxyethyl group influence the compound’s pharmacokinetic properties?

  • Methodology :

  • In Vitro Assays : Measure metabolic stability in liver microsomes (human/rat) to assess CYP450-mediated oxidation .
  • LogD Analysis : Determine partition coefficients (pH 7.4) via shake-flask method; compare with analogs lacking the methoxy group .
  • MD Simulations : Model blood-brain barrier permeability using GROMACS to evaluate the impact of ether oxygen hydrogen bonding .

Experimental Design Considerations

Q. How to design a study evaluating this compound’s interaction with neurotransmitter receptors?

  • Methodology :

  • Target Selection : Prioritize receptors with structural homology to known piperidine targets (e.g., σ-1, 5-HT₁A) .
  • Binding Assays : Use 3H^3H-labeled ligands (e.g., 3H^3H-WAY-100635 for 5-HT₁A) in competitive displacement experiments .
  • Functional Assays : Measure cAMP accumulation (for GPCRs) or ion flux (for ligand-gated channels) in transfected HEK293 cells .

Contradictory Data Analysis

Q. Why do some studies report neuroprotective effects while others note toxicity for similar piperidine derivatives?

  • Methodology :

  • Dose-Response Analysis : Test compound across a broad concentration range (1 nM–100 µM) in primary neuron cultures. Use MTT and LDH assays to differentiate neuroprotection (↑MTT, ↓LDH) vs. toxicity (↓MTT, ↑LDH) .
  • Redox Profiling : Measure ROS generation via DCFH-DA fluorescence; correlate with antioxidant enzyme activity (e.g., SOD, catalase) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[1-(2-Methoxyethyl)piperidin-3-yl]methanol
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[1-(2-Methoxyethyl)piperidin-3-yl]methanol

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